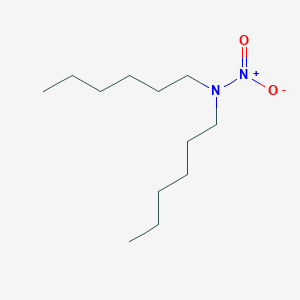
2,2-Dihexyl-1-oxohydrazine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrodihexylamine: is an organic compound belonging to the class of nitrosamines. It is characterized by the presence of a nitro group (-NO2) attached to a dihexylamine structure. Nitrosamines are known for their diverse applications and potential biological activities, making them a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrodihexylamine typically involves the nitration of dihexylamine. This process can be carried out using nitric acid (HNO3) as the nitrating agent under controlled conditions. The reaction is usually performed at low temperatures to prevent decomposition and ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of N-Nitrodihexylamine may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Nitrodihexylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the nitro group under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Nitrodihexylamine is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, N-Nitrodihexylamine is studied for its potential mutagenic and carcinogenic properties. It serves as a model compound to understand the effects of nitrosamines on biological systems.
Medicine: Research into the medicinal applications of N-Nitrodihexylamine includes its potential use in cancer therapy. Its ability to alkylate DNA makes it a candidate for antitumor research.
Industry: N-Nitrodihexylamine finds applications in the production of rubber and plastics, where it acts as a stabilizer and curing agent. Its role in the synthesis of other industrial chemicals is also significant.
Wirkmechanismus
The mechanism of action of N-Nitrodihexylamine involves its ability to undergo metabolic activation. This process typically involves the formation of reactive intermediates, such as nitroso compounds, which can interact with cellular components. The primary molecular targets include DNA, where the compound can induce mutations and potentially lead to carcinogenesis. The pathways involved in its activation often include cytochrome P450 enzymes, which facilitate the conversion of N-Nitrodihexylamine to its active forms.
Vergleich Mit ähnlichen Verbindungen
- N-Nitrosodiphenylamine
- N-Nitrosodimethylamine
- 2-Nitrodiphenylamine
Comparison: N-Nitrodihexylamine is unique due to its specific dihexylamine structure, which influences its reactivity and biological activity. Compared to N-Nitrosodiphenylamine and N-Nitrosodimethylamine, N-Nitrodihexylamine may exhibit different metabolic pathways and target specificities. The presence of the dihexylamine moiety can also affect its solubility and interaction with other molecules, making it distinct from other nitrosamines.
Eigenschaften
CAS-Nummer |
21983-64-2 |
|---|---|
Molekularformel |
C12H26N2O2 |
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
N,N-dihexylnitramide |
InChI |
InChI=1S/C12H26N2O2/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
PMOALVGAFMXIGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)


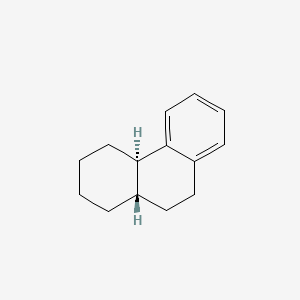
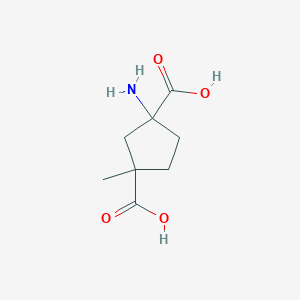


![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)
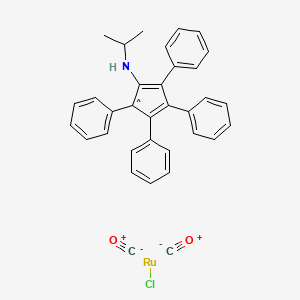
![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
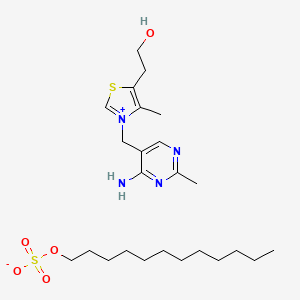
![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)
